2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide
Overview
Description
Scientific Research Applications
- Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis and pharmacological activities recorded in the current literature for triazole derivatives were analyzed .
- Triazole derivatives derived from naphthols were efficiently prepared via the click chemistry approach .
- These synthesized triazole derivatives were evaluated for their antifungal activities .
- The molecular docking study was carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of the enzyme and synthesized derivatives .
- The synthesized triazole derivatives were also evaluated for their antitubercular activities .
- The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .
- One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .
Pharmacological Potentials
Antifungal Activities
Antitubercular Activities
Cytotoxic Activity
Antiviral Agents
- A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized .
- This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted .
- Moderate to excellent activity was observed from the majority of the compounds against the tested strains .
- Triazoles have found broad applications in organic synthesis and polymer chemistry .
- They are used in the synthesis of a wide range of organic compounds due to their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
- Triazoles are used in supramolecular chemistry and bioconjugation .
- They are used in the design and synthesis of complex molecular architectures due to their ability to form stable covalent bonds .
- Triazoles are used in fluorescent imaging and materials science .
- They are used in the design and synthesis of fluorescent probes and materials due to their photostability and tunable fluorescence properties .
Antimicrobial Activities
Organic Synthesis and Polymer Chemistry
Supramolecular Chemistry and Bioconjugation
Fluorescent Imaging and Materials Science
Antioxidant Activities
- A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized .
- This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted .
- Moderate to excellent activity was observed from the majority of the compounds against the tested strains .
- Triazoles have found broad applications in chemical biology .
- They are used in the design and synthesis of complex molecular architectures due to their ability to form stable covalent bonds .
- Triazoles are used in fluorescent imaging .
- They are used in the design and synthesis of fluorescent probes due to their photostability and tunable fluorescence properties .
- Triazoles are used in materials science .
- They are used in the design and synthesis of materials due to their stability and versatility .
Antimicrobial Activities
Chemical Biology
Fluorescent Imaging
Materials Science
Antioxidant Activities
properties
IUPAC Name |
2-chloro-N-[(2-phenyltriazol-4-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-6-11(17)13-7-9-8-14-16(15-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMAFVSTGUURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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